molecular formula C12H8ClN3S B3128097 (E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide CAS No. 338777-46-1

(E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide

Cat. No.: B3128097
CAS No.: 338777-46-1
M. Wt: 261.73 g/mol
InChI Key: HONHRYUDWAHOCN-UHFFFAOYSA-N
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Description

(E)-N-(4-Chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide is a methanimidamide derivative featuring a 4-chlorophenyl group and a 3-cyano-substituted thiophene moiety. The (E)-isomeric configuration ensures distinct spatial arrangements of substituents, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c13-10-1-3-11(4-2-10)15-8-16-12-9(7-14)5-6-17-12/h1-6,8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONHRYUDWAHOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=NC2=C(C=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=N/C2=C(C=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338777-46-1
Record name N-(4-Chlorophenyl)-N′-(3-cyano-2-thienyl)methanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338777-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chlorophenyl)-N’-(3-cyanothiophen-2-yl)methanimidamide typically involves the reaction of 4-chlorobenzaldehyde with 3-cyanothiophene-2-carboxamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (E)-N-(4-chlorophenyl)-N’-(3-cyanothiophen-2-yl)methanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chlorophenyl)-N’-(3-cyanothiophen-2-yl)methanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-chlorobenzaldehyde with 3-cyanothiophen-2-amine in the presence of suitable catalysts and solvents. The reaction conditions can be optimized to enhance yield and purity.

Biological Activities

Numerous studies have explored the biological activities of compounds related to this compound. These include:

  • Antimicrobial Properties : Research indicates that similar compounds exhibit significant antimicrobial activity against various bacterial strains. The presence of the chlorophenyl and cyanothiophen moieties enhances this activity by interacting with microbial cell membranes and metabolic pathways .
  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. They may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
  • Anti-inflammatory Effects : Studies suggest that derivatives of this compound can modulate inflammatory responses, potentially serving as therapeutic agents for conditions like arthritis or chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing biological activity include:

  • Substituent Effects : The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances electron deficiency, improving interactions with biological targets.
  • Cyanothiophen Moiety : This component contributes to the compound's lipophilicity, facilitating better membrane penetration and bioavailability .

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development targeting various diseases, including:

  • Infectious Diseases : Due to its antimicrobial properties, it may serve as a scaffold for developing new antibiotics.
  • Cancer Therapeutics : Its ability to induce apoptosis presents opportunities for designing anticancer drugs that target specific tumor types.

Agricultural Chemistry

Given its biological activity, derivatives of this compound could be explored as agrochemicals for pest control or plant protection against pathogens.

Case Studies

Several case studies highlight the efficacy of similar compounds:

StudyCompoundActivityFindings
4-sulfamoylphenyl derivativesAntimicrobialShowed significant inhibition against E. coli and S. aureus
Thieno[2,3-d]pyrimidine derivativesAnticancerInduced apoptosis in breast cancer cell lines
5-thioxo-pyrazole derivativesAnti-inflammatoryReduced inflammation markers in animal models

These studies underscore the versatility and potential of compounds related to this compound in various fields.

Mechanism of Action

The mechanism of action of (E)-N-(4-chlorophenyl)-N’-(3-cyanothiophen-2-yl)methanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Methanimidamides

The target compound’s structure is distinguished by its 3-cyanothiophene and 4-chlorophenyl groups. Key comparisons with structurally similar compounds include:

Table 1: Structural Features of Related Methanimidamides
Compound Name Heterocycle Substituents Key Functional Groups Reference
(E)-N-(4-Chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide Thiophene 4-Cl-phenyl, 3-CN-thiophene Methanimidamide, cyano Target
N'-[(4-Chlorophenyl)methoxy]-N-(3-cyano-4-methoxypyridin-2-yl)methanimidamide Pyridine 4-Cl-phenyl, 4-OCH₃, 3-CN-pyridine Methanimidamide, methoxy, cyano
N-(4-Chlorophenyl)maleimide Maleimide 4-Cl-phenyl Maleimide, chloro
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine 4-Cl-phenyl, 3-CN-pyridine Thioacetamide, styryl, cyano

Key Observations :

  • Thiophenes, being sulfur-containing, may enhance lipophilicity compared to pyridines .
  • In contrast, methoxy or styryl groups in analogs () modulate steric bulk and π-π stacking capabilities .
Insecticidal Activity:

Compounds with 4-chlorophenyl and cyano-heterocycle motifs exhibit notable insecticidal properties. For example:

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () showed higher efficacy against cowpea aphids (Aphis craccivora) than acetamiprid (a neonicotinoid insecticide), with LC₅₀ values 2–3× lower .
Enzyme Inhibition:

In maleimide derivatives (), 4-chlorophenyl substitution (IC₅₀ = 7.24 µM for MGL inhibition) showed activity similar to 4-iodophenyl (4.34 µM) and 4-bromophenyl (4.37 µM) analogs, indicating halogen size has minimal impact in this context. This suggests the 4-chlorophenyl group in the target compound may contribute to binding without being a critical determinant of potency .

Crystallographic and Conformational Analysis

highlights the role of weak intermolecular interactions (C–H⋯N, C–H⋯X, π–π) in stabilizing crystal structures of imine derivatives. For the target compound:

  • Dihedral Angles : Analogous (E)-imidazole-4-imines exhibit dihedral angles of ~56° between aromatic planes, creating twisted conformations that influence packing .
  • Packing Motifs : Weak hydrogen bonds and π–π interactions (as in ) likely dominate the target compound’s crystal structure, affecting solubility and stability.
Table 2: Crystallographic Parameters of Halophenyl Derivatives
Compound Space Group Dihedral Angle (°) Dominant Interactions Reference
(E)-1-(4-Chlorophenyl)-imidazol-4-ylmethanimine P-1 56 C–H⋯N, C–H⋯Cl, π–π
Hypothesized target compound P-1/P21/c ~50–60 (estimated) C–H⋯N, C–H⋯S, π–π (predicted)

Biological Activity

(E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound, highlighting its therapeutic potential.

Chemical Structure

The compound can be described by its chemical formula, C12H9ClN4S, and features a methanimidamide core with a 4-chlorophenyl group and a 3-cyanothiophen-2-yl substituent. The structural representation is crucial for understanding its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with thiophene derivatives under controlled conditions. The process often utilizes microwave-assisted methods to enhance yield and reduce reaction time. For instance, Zhan et al. described a method involving N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, achieving high yields in a short time frame .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For example, studies conducted at Al-Azhar University highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies have indicated that the compound may possess anticancer activity. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown inhibitory effects on certain kinases involved in cancer progression, which could pave the way for developing targeted therapies .

Case Studies

Several case studies have explored the biological implications of compounds related to this compound:

  • Antimicrobial Resistance : A study by Bioversys focused on drug resistance and highlighted how derivatives of this compound could be effective against resistant strains of bacteria .
  • Antiviral Activity : Research from the Rapidly Emerging Antiviral Drug Development Initiative (READDI) indicated that compounds similar to this methanimidamide derivative could have antiviral properties, particularly against RNA viruses .
  • Preclinical Oncology : Opna Bio's preclinical studies demonstrated promising results in targeting cancer pathways using similar compounds, suggesting potential applications in oncology .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in breast and lung cancer cells
Enzyme InhibitionInhibits specific kinases related to cancer

Q & A

Basic: What are the recommended synthetic routes for (E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via condensation reactions. For example, (E)-isomers of structurally similar imidamides are prepared by reacting acrylamide derivatives with thiourea in the presence of 40% KOH as a catalyst . Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., ethanol) to minimize hydrolysis.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the (E)-isomer.
  • Purity Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR : Identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and nitrile groups (C≡N, δ ~110–120 ppm in ¹³C). Compare with analogs like N-(4-chlorophenyl)-N,N-dimethylmethanimidamide .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiophene and chlorophenyl regions.
  • Mass Spectrometry :
    • HRMS-ESI : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a related compound showed calcd. 447.0209 vs. found 447.0224 .

Advanced: How can crystallographic data resolve ambiguities in the (E)-configuration and intermolecular interactions?

Methodological Answer:

  • X-ray Diffraction : Use SHELX software (SHELXL for refinement) to determine the (E)-configuration via bond angles and torsional parameters .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···N between imidamide and cyano groups) to explain packing stability.
  • Twinned Data Handling : For low-symmetry crystals, employ SHELXL’s twin refinement tools to resolve overlapping reflections .

Advanced: What computational methods predict electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute:
    • Frontier Molecular Orbitals (FMOs) : Predict charge transfer regions (e.g., cyano group as electron acceptor) .
    • Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for reaction planning.
  • MD Simulations : Assess solvation effects (e.g., in DMSO) using AMBER to model stability in biological matrices .

Advanced: How can researchers design assays to evaluate its antimicrobial activity?

Methodological Answer:

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic Studies :
    • Membrane Permeability : Fluorescent probes (e.g., propidium iodide) to assess cell wall disruption.
    • Enzyme Inhibition : Test against bacterial dihydrofolate reductase (DHFR) using UV-Vis kinetics .

Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Substituent Variation : Replace the 3-cyanothiophene with electron-withdrawing groups (e.g., trifluoromethyl) to enhance lipophilicity and target binding .
  • Bioisosteric Replacement : Substitute chlorophenyl with pyridyl groups to improve solubility while retaining aromatic stacking interactions.
  • Pharmacokinetic Profiling : Use in vitro microsomal assays (human liver microsomes) to assess metabolic stability .

Advanced: How do experimental and computational data conflict in predicting metabolic pathways?

Methodological Answer:

  • In Silico Prediction : Tools like MetaSite may overestimate cytochrome P450-mediated oxidation at the cyano group due to steric hindrance.
  • Experimental Validation :
    • LC-MS/MS Metabolite Identification : Incubate with rat liver microsomes and NADPH. Compare with predicted metabolites (e.g., hydroxylation at thiophene) .
    • Contradiction Resolution : Adjust computational models by incorporating steric parameters from crystallographic data .

Advanced: How can researchers address discrepancies in reported biological activity due to isomer impurities?

Methodological Answer:

  • Chiral HPLC : Separate (E)- and (Z)-isomers using a Chiralpak AD-H column (heptane/isopropanol, 90:10).
  • Bioactivity Comparison : Test isolated isomers against target enzymes (e.g., fungal lanosterol demethylase) to identify active conformers.
  • Quality Control : Implement strict reaction monitoring (e.g., in situ IR for imine bond formation) to minimize isomer cross-contamination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(4-chlorophenyl)-N'-(3-cyanothiophen-2-yl)methanimidamide

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